molecular formula C3H7ClF3NO2S B2824278 2-Trifluoromethanesulfonylethan-1-amine hydrochloride CAS No. 1275596-06-9

2-Trifluoromethanesulfonylethan-1-amine hydrochloride

Cat. No.: B2824278
CAS No.: 1275596-06-9
M. Wt: 213.6
InChI Key: JRCJKUXIPDCNAA-UHFFFAOYSA-N
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Description

“2-Trifluoromethanesulfonylethan-1-amine hydrochloride” is an organic compound with the CAS Number: 1275596-06-9 . It has a molecular weight of 213.61 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((trifluoromethyl)sulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C3H6F3NO2S.ClH/c4-3(5,6)10(8,9)2-1-7;/h1-2,7H2;1H . This information can be used to derive the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.61 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Catalyst in Organic Chemistry

2-Trifluoromethanesulfonylethan-1-amine hydrochloride, a derivative of trifluoromethanesulfonate, has been found to have significant applications as a catalyst in organic chemistry. For example, scandium trifluoromethanesulfonate, a related compound, is used as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, making it especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Use in Amide Synthesis

Lanthanum trifluoromethanesulfonate, another related compound, serves as an effective catalyst for the synthesis of a variety of amides directly from esters and amines under mild conditions. This catalyst system has been demonstrated to be highly selective for the amidation of esters and amines (Morimoto et al., 2014).

In Organic Reactions

Triflamides and triflimides, which include N-trifluoromethanesulfonyl derivatives, are widely used in organic reactions. Their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties make them valuable in a variety of organic synthesis processes. Triflamides, in particular, act as sources of nitrogen in C-amination reactions, producing products that are useful in organic synthesis, catalysis, and medicine (Moskalik & Astakhova, 2022).

Applications in Polymer Chemistry

In the field of polymer chemistry, tris(2-aminoethyl)amine has been used as a catalyst in the single-electron transfer living radical polymerization (SET-LRP) of acrylates, which is a key process in polymer synthesis. This method is noted for its economic efficiency and potential for technological applications (Moreno et al., 2017).

In Nuclear Magnetic Resonance Spectrometry

Trifluoromethanesulfonyl chloride, closely related to this compound, is used in fluorine-19 nuclear magnetic resonance spectrometry for identifying oxygen, nitrogen, and sulfur functional groups. This demonstrates the reagent's utility in determining organic structure and functionality (Shue & Yen, 1982).

In Synthesis of Novel Compounds

The compound also finds application in the synthesis of novel compounds such as α-tertiary amine derivatives through the hydroamination of unfunctionalized alkenes under trifluoromethanesulfonic acid catalysis. This method is compatible with a variety of functional groups and yields moderate to good results (Fei et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. It’s recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S.ClH/c4-3(5,6)10(8,9)2-1-7;/h1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCJKUXIPDCNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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